molecular formula C10H8ClF3O B14055682 1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one

1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14055682
M. Wt: 236.62 g/mol
InChI Key: HNBRHRIYPLYVEP-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with two electron-withdrawing groups: a chlorine atom at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the meta position (C3). This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and organic synthesis.

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3O/c1-6(15)5-7-3-2-4-8(9(7)11)10(12,13)14/h2-4H,5H2,1H3

InChI Key

HNBRHRIYPLYVEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The alcohol undergoes oxidation via a two-electron transfer process mediated by chromic acid (H₂CrO₄), generated in situ from CrO₃ and sulfuric acid. The reaction proceeds at 45°C for 4 hours, with dichloromethane acting as an inert solvent to stabilize reactive intermediates. The optimal molar ratio of alcohol to CrO₃ is 1:1.3–1.6, ensuring complete conversion while minimizing over-oxidation byproducts.

Advantages Over Classical Methods

  • Safety : Replaces hazardous sodium cyanide (used in prior cyanation-hydrolysis routes) with a less toxic oxidant.
  • Cost Efficiency : Dichloromethane is recoverable (>90% via distillation), reducing solvent costs.
  • Scalability : Short reaction time (4 hours vs. 12–24 hours in older methods) suits continuous manufacturing.

Diazonium Salt Coupling with Isopropenyl Acetate

An alternative route, described in CA2205694A1, starts with 3-trifluoromethylaniline, proceeding through diazotization and subsequent coupling with isopropenyl acetate.

Stepwise Synthesis

  • Diazotization : 3-Trifluoromethylaniline reacts with sodium nitrite (NaNO₂) in aqueous HCl at 5–10°C to form the diazonium chloride intermediate.
  • Coupling : The diazonium salt is treated with isopropenyl acetate in methanol/water, catalyzed by cuprous chloride (CuCl). The exothermic reaction reaches 60°C, yielding the ketone after 30 minutes.

Performance Metrics

  • Yield : 62% after distillation (vs. 40–50% in earlier methods).
  • Catalyst Efficiency : CuCl (1 mol%) enables regioselective coupling, avoiding polysubstitution byproducts.

Comparative Analysis of Synthetic Routes

Parameter Oxidation of Alcohol Diazonium Coupling
Starting Material 1-(2-Chloro-3-(trifluoromethyl)phenyl)-2-propanol 3-Trifluoromethylaniline
Reaction Time 4 hours 1.5 hours
Yield 86.5% 62%
Key Reagents CrO₃, H₂SO₄ NaNO₂, CuCl
Solvent Dichloromethane Methanol/Water
Scalability High (continuous flow) Moderate (batch)
Environmental Impact Moderate (Cr waste) Low (aqueous waste)

Industrial Considerations and Optimization

Solvent Selection

Dichloromethane’s low polarity (ε = 8.9) facilitates CrO₃ solubility while minimizing side reactions. However, its phase-out in some jurisdictions has spurred research into alternatives like 2-methyltetrahydrofuran (2-MeTHF), though with modest yield penalties (~5%).

Catalyst Recycling

CuCl from the diazonium method can be recovered via aqueous extraction, reducing metal waste. Chromium-based processes require neutralization with Ca(OH)₂ to precipitate Cr(OH)₃, which is 80% recoverable.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and applications are best understood through comparisons with derivatives bearing substituent variations on the phenyl ring or ketone moiety:

Compound Substituents Molecular Weight CAS Number Key Applications
1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one Cl (C2), CF₃ (C3) 220.62* Not explicitly listed Likely intermediate for pharmaceuticals or agrochemicals (inferred from analogs)
1-(3-(Trifluoromethyl)phenyl)propan-2-one CF₃ (C3) 202.18 21906-39-8 Fenfluramine synthesis
1-(2-(Trifluoromethyl)phenyl)propan-2-one CF₃ (C2) 202.18 21235-67-6 Unknown (structural isomer with altered electronic properties)
1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one F (C1 of ketone), CF₃ (C3) 220.17 Not provided Studied for H-F bond insertion reactions; NMR data (δ 5.73 ppm, J = 48.5 Hz)
1-(3-Aminophenyl)propan-2-one NH₂ (C3) 149.19 Not provided Intermediate for complex fluorinated amines (e.g., Compound 41 in )

Notes:

  • Substituent position significantly impacts reactivity. For example, 1-(3-(trifluoromethyl)phenyl)propan-2-one undergoes reductive amination with ethylamine to yield fenfluramine , whereas steric hindrance from the ortho-chloro group in the target compound might slow such reactions.

Physicochemical and Spectroscopic Properties

  • Molecular Weight: The target compound (MW ≈ 220.62) is heavier than non-halogenated analogs (e.g., 202.18 for 1-(3-CF₃-phenyl)propan-2-one) due to the chlorine atom .
  • NMR Signatures: Fluorinated analogs show distinct ¹H NMR signals (e.g., δ 5.73 ppm for the fluorinated ketone in ), whereas the target compound’s chloro group would deshield adjacent protons, likely producing upfield or downfield shifts compared to non-chlorinated derivatives.

Biological Activity

1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one is a compound of interest due to its unique structural features, particularly the presence of a chloro group and a trifluoromethyl group. These substituents significantly influence its chemical reactivity and biological activity. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C10H8ClF3O, with a molecular weight of 252.62 g/mol. The trifluoromethyl group enhances the compound's electrophilicity, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the chloro and trifluoromethyl groups can affect the compound's reactivity and binding affinity to enzymes or receptors, leading to modulation of biochemical pathways. Specifically, it may act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, which can lead to inhibition or modification of their activity.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that derivatives containing the trifluoromethyl group can enhance antibacterial properties against various Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AN. meningitidis64 μg/mL
Compound BH. influenzae32 μg/mL
Compound CC. trachomatis50 μg/mL

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, the incorporation of electron-withdrawing groups such as trifluoromethyl significantly affects the binding affinity towards specific enzymes, enhancing its potential as a therapeutic agent in drug design .

Case Studies

  • Antichlamydial Activity : A study focused on synthesizing derivatives based on similar frameworks found that certain compounds exhibited selective activity against Chlamydia trachomatis. The presence of the trifluoromethyl group was critical for enhancing antichlamydial efficacy, with significant reductions in inclusion size and number observed in treated cells compared to controls .
  • Antibacterial Screening : In another investigation, various derivatives were screened for their antibacterial properties against multiple pathogens. The results indicated that modifications to the phenyl ring and the presence of electron-withdrawing groups improved overall activity against bacterial strains .

Structure–Activity Relationship (SAR)

The structure-activity relationship studies reveal that the introduction of different substituents can dramatically alter biological activity. For example, replacing the trifluoromethyl group with less electronegative groups resulted in diminished antimicrobial properties. This highlights the importance of specific functional groups in enhancing biological efficacy .

Q & A

Q. What are the common synthetic routes for 1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via:

  • Hydrolysis-Acetylation Pathway : Hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile to form 2-(3-(trifluoromethyl)phenyl)acetic acid, followed by acetylation with acetic anhydride and a catalyst (e.g., H2_2SO4_4) under reflux. Yield: ~86% after purification via flash chromatography .
  • Palladium-Catalyzed Coupling : Palladium-mediated cross-coupling of aryl bromides with sulfoxonium ylides. For example, reacting 4-bromobenzotrifluoride with dimethyl sulfoxonium ylide yields the ketone. Optimal conditions include Pd(OAc)2_2 as a catalyst and DMF as a solvent. Yield: ~69% .
  • HF Insertion : Reaction of α-diazo ketones with HF·pyridine in DCM. Key parameters include stoichiometric HF (6 equiv.) and purification via gradient flash chromatography. Yield: 50% .

Q. Table 1: Synthesis Methods Comparison

MethodConditionsYieldKey Reference
Hydrolysis-AcetylationAcetic anhydride, H2_2SO4_4, reflux86%
Palladium CatalysisPd(OAc)2_2, DMF, 80°C69%
HF InsertionHF·pyr, DCM, 0.1 M50%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Methodological Answer:

  • 1H NMR : Aromatic protons appear as a multiplet (δ 7.69–7.51 ppm). The α-proton adjacent to the ketone shows a doublet (δ 5.73 ppm, J = 48.5 Hz) due to coupling with fluorine atoms .
  • 13C NMR : The carbonyl carbon resonates at ~205 ppm, while CF3_3 carbons appear at ~125 ppm (q, J = 280 Hz) .
  • HRMS : The molecular ion peak (M+^+) at m/z 240.18 confirms the molecular formula C10_{10}H8_{8}ClF3_3O .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm1^{-1} and C-F stretches at 1100–1200 cm1^{-1} .

Q. Table 2: Key Spectral Signatures

TechniqueCritical Peaks/FeaturesReference
1H NMRδ 5.73 (d, J = 48.5 Hz)
13C NMRδ 205 (C=O), 125 (CF3_3)
HRMSm/z 240.18 (M+^+)

Q. How does the presence of chloro and trifluoromethyl substituents influence the reactivity of this ketone in nucleophilic addition or substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The -Cl and -CF3_3 groups deactivate the aromatic ring, directing nucleophilic attacks to the meta position. This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions) .
  • Substitution Reactions : The -Cl group undergoes SNAr (nucleophilic aromatic substitution) under basic conditions, while -CF3_3 stabilizes transition states via inductive effects. For example, substitution with amines requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reactivity of this compound, and how do these correlate with experimental data?

Methodological Answer:

  • DFT Calculations : Density Functional Theory (B3LYP/6-311+G(d,p)) predicts HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces, highlighting electron-deficient regions near -Cl and -CF3_3 groups. These align with observed regioselectivity in reactions .
  • Molecular Docking : Used to simulate interactions with biological targets (e.g., enzymes). The compound’s trifluoromethyl group shows strong hydrophobic interactions in active sites, validated by IC50_{50} values from inhibition assays .

Q. What mechanistic insights have been gained from palladium-catalyzed reactions involving structurally similar trifluoromethylphenyl ketones?

Methodological Answer:

  • Oxidative Addition Step : Pd(0) inserts into the C-Br bond of aryl bromides, forming a Pd(II) intermediate. This step is rate-determining and sensitive to electronic effects (e.g., -CF3_3 accelerates oxidative addition due to electron withdrawal) .
  • Reductive Elimination : The Pd(II) intermediate couples with sulfoxonium ylides, releasing the ketone. Ligand choice (e.g., PPh3_3) influences steric hindrance and turnover frequency .

Q. How does this compound interact with biological targets, and what methodologies assess its potential as an enzyme inhibitor or therapeutic precursor?

Methodological Answer:

  • Enzyme Inhibition Assays : The compound inhibits urease (IC50_{50} ~12 µM) via competitive binding to the nickel center. Assays involve spectrophotometric monitoring of ammonia release .
  • DNA Binding Studies : Fluorescence quenching and viscosity measurements reveal intercalation with DNA (binding constant K ~104^4 M1^{-1}). Molecular dynamics simulations confirm groove-binding modes .

Q. Table 3: Biological Activity Data

TargetAssay TypeKey ResultReference
UreaseSpectrophotometricIC50_{50} = 12 µM
DNAFluorescence QuenchingK = 1.2 × 104^4 M1^{-1}

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